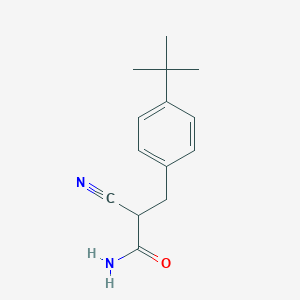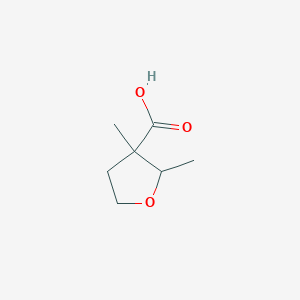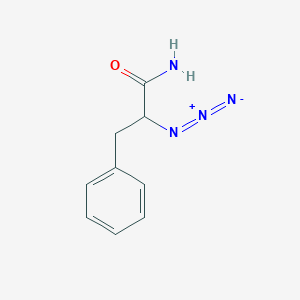![molecular formula C13H17FN2O3 B1379233 Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate CAS No. 1461706-92-2](/img/structure/B1379233.png)
Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate
Descripción general
Descripción
“Tert-butyl 3-[(3-fluoropyridin-2-yl)oxy]azetidine-1-carboxylate” is a chemical compound with the CAS Number: 1461706-92-2 . It has a molecular weight of 268.29 . The compound is typically stored at 4 degrees Celsius and is usually in powder form .
Molecular Structure Analysis
The InChI code for this compound is 1S/C13H17FN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 . This code provides a specific textual representation of the compound’s molecular structure.Physical and Chemical Properties Analysis
This compound has a molecular weight of 268.29 . It is typically in powder form and is stored at 4 degrees Celsius .Aplicaciones Científicas De Investigación
Synthesis and Derivative Formation
Synthesis of Bifunctional Compounds : Meyers et al. (2009) described scalable synthetic routes to tert-butyl 6-oxo-2-azaspiro[3.3]heptane-2-carboxylate, a bifunctional compound that provides a convenient entry point to novel compounds with potential chemical space complementary to piperidine ring systems. This research highlights the utility of azetidine derivatives in accessing new chemical spaces for further research applications M. J. Meyers et al., 2009.
Ligand Synthesis for Nicotinic Receptors : Karimi and Långström (2002) synthesized an analogue of A-85380 via a Stille coupling, pointing towards the use of azetidine derivatives in developing novel ligands for receptor studies, which is critical for pharmaceutical research F. Karimi & B. Långström, 2002.
Amino Acid-Azetidine Chimeras : Sajjadi and Lubell (2008) explored the synthesis of azetidine-2-carboxylic acid analogs with heteroatomic side chains, providing tools for studying the influence of conformation on peptide activity. This work underscores the significance of azetidine derivatives in probing biological mechanisms Z. Sajjadi & W. Lubell, 2008.
Molecular Structure and Biological Evaluation
- X-ray Diffraction and Biological Evaluation : Sanjeevarayappa et al. (2015) conducted X-ray diffraction studies and biological evaluation of a tert-butyl azetidine derivative, offering insights into the structure-activity relationships crucial for the development of new therapeutic agents C. Sanjeevarayappa et al., 2015.
Applications in Antibacterial Agents
- Antibacterial Azetidine Derivatives : Bouzard et al. (1989) synthesized and tested 7-substituted-1-tert-butyl-6-fluoroquinolone-3-carboxylic acids and naphthyridine derivatives for antibacterial activities, illustrating the potential of azetidine derivatives in contributing to the development of new antibacterial agents Daniel Bouzard et al., 1989.
Propiedades
IUPAC Name |
tert-butyl 3-(3-fluoropyridin-2-yl)oxyazetidine-1-carboxylate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FN2O3/c1-13(2,3)19-12(17)16-7-9(8-16)18-11-10(14)5-4-6-15-11/h4-6,9H,7-8H2,1-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PHCZBEBTMURAEJ-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)N1CC(C1)OC2=C(C=CC=N2)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
268.28 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![tert-butyl N-[3-(4-ethoxyphenyl)prop-2-yn-1-yl]carbamate](/img/structure/B1379152.png)



![1-[(4-aminonaphthalen-1-yl)sulfanyl]-N,N-dimethylformamide](/img/structure/B1379159.png)



![Tert-butyl 3-[5-(methoxymethyl)-1,2,4-oxadiazol-3-yl]morpholine-4-carboxylate](/img/structure/B1379164.png)
![Methyl 4-[3-(trifluoromethyl)phenyl]butanoate](/img/structure/B1379165.png)

![4-[4-Amino-2-(trifluoromethyl)phenyl]piperazine-1-carbaldehyde](/img/structure/B1379170.png)

